molecular formula C18H17NO3 B556505 Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate CAS No. 37033-95-7

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

Cat. No.: B556505
CAS No.: 37033-95-7
M. Wt: 295,34 g/mole
InChI Key: DCIFXYFKVKDOLL-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features an ethyl ester group at the 2-position and a benzyloxy group at the 5-position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. For example, 5-hydroxyindole can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form 5-benzyloxyindole.

    Esterification: The final step involves the esterification of the indole carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: This compound can be used in the synthesis of potential drug candidates targeting various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Ethyl 5-hydroxy-1H-indole-2-carboxylate: Lacks the benzyloxy group, which may affect its biological activity and solubility.

    Methyl 5-(benzyloxy)-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and pharmacokinetics.

    5-(Benzyloxy)-1H-indole-2-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester form.

Uniqueness: this compound is unique due to the presence of both the benzyloxy and ethyl ester groups, which can influence its chemical reactivity, biological activity, and solubility

Properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFXYFKVKDOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190538
Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37033-95-7
Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Synthesis routes and methods

Procedure details

To a mixture of sulfuric acid (80.0 mL, 1.50 mol) dissolved in Ethanol (450 mL) at 0° C. was added (4-(benzyloxy)phenyl)hydrazine hydrochloride (90.0 g, 359 mmol) to form a suspension. To the suspension was added ethyl 2-oxopropanoate (43.9 mL, 395 mmol) in EtOH (90 mL) and mechanically stirred for 2 h using a mechanical stirrer. The mixture was heated to 45° C. and maintained for 16 h. The mixture was cooled to room temperature and cold EtOH (200 mL) was added. The mixture was filtered through a course frit. The collected solid was washed sequentially with cold EtOH, hexanes, and water. The solid was dried in a vacuum oven (45° C., 2 Ton) to give ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (73.1 g, 247 mmol, 69% yield). Exact mass calculated for C18H17NO3: 295.1, found: LCMS m/z=296.2, [M+H+]; 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (t, J=7.1 Hz, 3 H), 4.40 (q, J=7.1 Hz, 2 H), 5.10 (s, 2 H), 7.08 (dd, J1=8.9, J2=2.4 Hz, 1 H), 7.14 (d, J=1.6 Hz, 1 H), 7.20 (d, J=2.3 Hz, 1 H), 7.32 (m, 2 H), 7.39 (m, 2 H), 7.47 (m, 2 H), 8.75 (bs, 1 H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
43.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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